

Technical Guide: Physical and Chemical Hazards of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chloroethoxymethyl)oxirane

Cat. No.: B3143980

[Get Quote](#)

Disclaimer: Specific toxicological and hazard data for **2-(2-Chloroethoxymethyl)oxirane** are not readily available in the public domain. This guide has been compiled based on the known hazards of structurally related compounds, namely glycidyl ethers and chloroalkyl ethers. The information herein should be treated as a precautionary guide, and all handling of this compound should be conducted with the utmost care, assuming it to be hazardous.

Executive Summary

2-(2-Chloroethoxymethyl)oxirane is a molecule that combines two reactive functional groups: an epoxide (oxirane) ring and a chloroalkyl ether side chain. Due to this structure, it is predicted to exhibit significant physical and chemical hazards. This document provides an in-depth overview of these potential hazards, drawing on data from analogous compounds to inform on safety protocols, handling procedures, and necessary precautions for researchers, scientists, and professionals in drug development. All quantitative data presented are estimations based on these related chemical classes and should be interpreted with caution.

Predicted Physical and Chemical Properties

The physical and chemical properties of **2-(2-Chloroethoxymethyl)oxirane** have not been extensively documented. The following table summarizes expected properties based on its structure and comparison with similar low molecular weight ethers and epoxides.

Property	Predicted Value/Information
Molecular Formula	C ₅ H ₉ ClO ₂
Molecular Weight	136.58 g/mol
Appearance	Expected to be a colorless liquid
Odor	Likely to have a characteristic ether-like or sharp odor
Boiling Point	Estimated to be in the range of 150-200 °C
Flash Point	Expected to be combustible
Solubility	Likely to be slightly soluble in water, with good solubility in organic solvents
Vapor Pressure	Expected to have a relatively low vapor pressure at room temperature

Anticipated Health and Safety Hazards

Based on its structural moieties, **2-(2-Chloroethoxymethyl)oxirane** is anticipated to be a hazardous substance. The hazards are predicted by considering the well-documented toxicities of glycidyl ethers and chloroalkyl ethers^{[1][2][3]}.

Chemical Hazards

The primary chemical hazard stems from the high reactivity of the epoxide ring. Epoxides are electrophilic and can react with nucleophiles, including water, alcohols, and biological macromolecules like DNA and proteins. This reactivity is the basis for much of the toxicological concern. The chloroalkyl ether group is also a known alkylating agent, a class of compounds often associated with carcinogenicity^{[2][3]}.

Health Hazards

The anticipated health hazards are significant and are summarized in the GHS classification table below. These classifications are inferred from the hazards of related compounds.

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4 (Predicted)	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 3 (Predicted)	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Category 3 (Predicted)	H331: Toxic if inhaled
Skin Corrosion/Irritation	Category 2 (Predicted)	H315: Causes skin irritation ^[4]
Serious Eye Damage/Irritation	Category 1 (Predicted)	H318: Causes serious eye damage
Respiratory or Skin Sensitization	Category 1 (Predicted)	H317: May cause an allergic skin reaction ^[4]
Germ Cell Mutagenicity	Category 2 (Predicted)	H341: Suspected of causing genetic defects ^[5]
Carcinogenicity	Category 1B/2 (Predicted)	H350/H351: May cause cancer ^{[1][2][3]}
Reproductive Toxicity	Category 2 (Predicted)	H361: Suspected of damaging fertility or the unborn child ^[5]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Predicted)	H335: May cause respiratory irritation ^[6]

Dermal contact is a primary route of exposure for glycidyl ethers and can lead to systemic effects in addition to local irritation and sensitization^[1]. Chloroalkyl ethers are recognized as strong alkylating agents and are considered human carcinogens^[2].

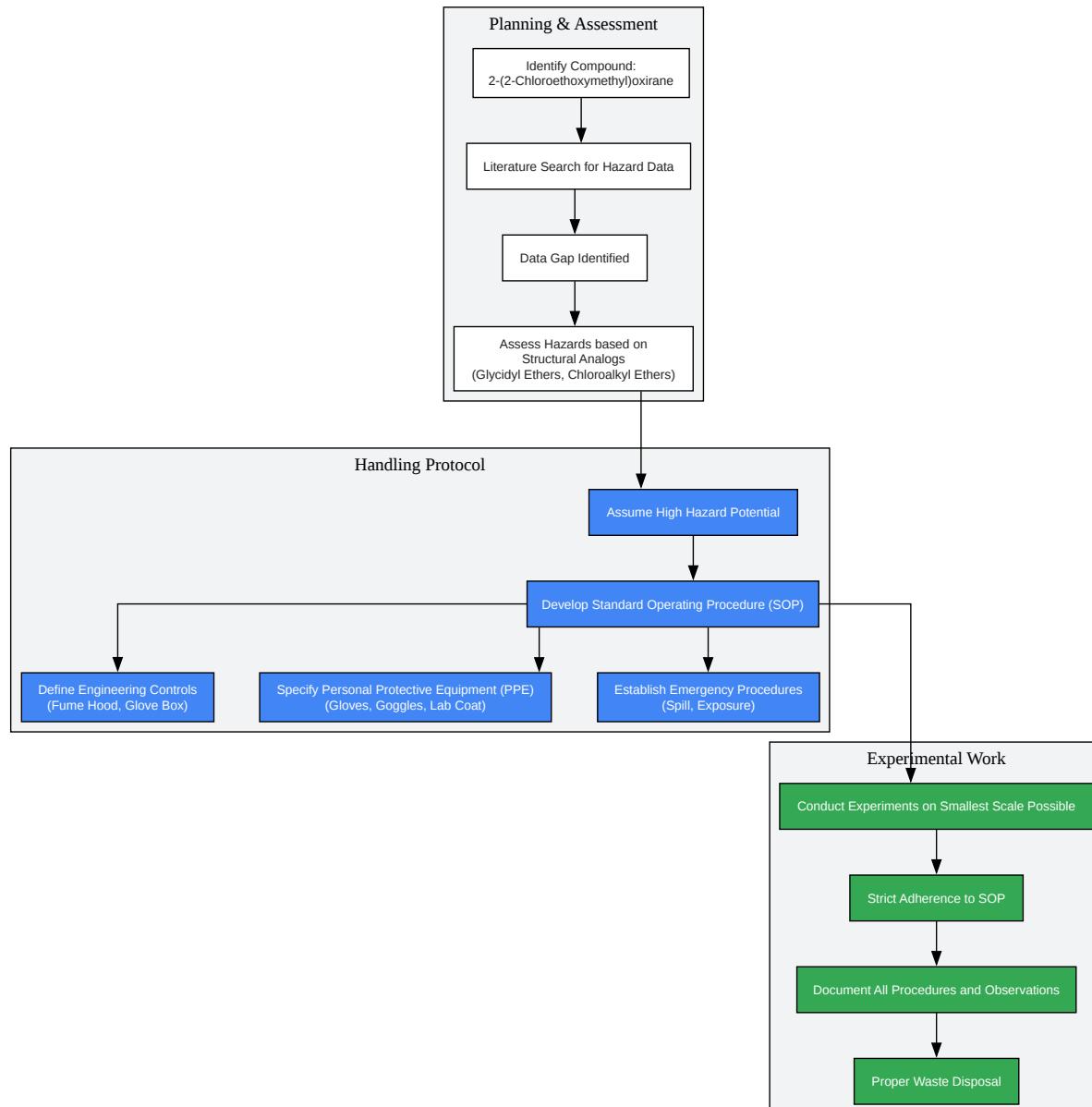
Experimental Protocols for Hazard Assessment

Given the lack of specific data for **2-(2-Chloroethoxymethyl)oxirane**, a comprehensive hazard assessment would require conducting a suite of toxicological studies. The following are general protocols for key experiments.

In Vitro Mutagenicity (Ames Test)

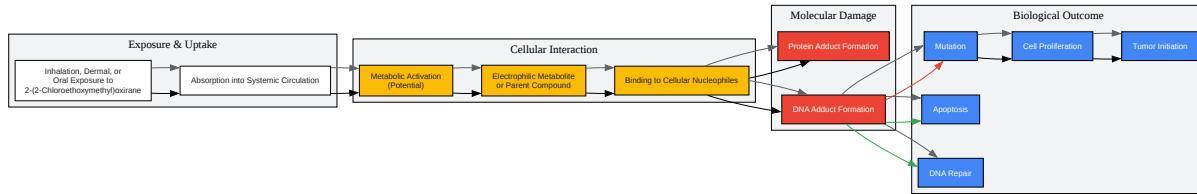
- Objective: To assess the potential of the compound to induce mutations in DNA.
- Methodology: Strains of *Salmonella typhimurium* with pre-existing mutations that render them unable to synthesize histidine are used. The bacteria are exposed to varying concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Acute Dermal Toxicity (OECD Test Guideline 402)


- Objective: To determine the short-term toxic effects of dermal exposure.
- Methodology: The test substance is applied to a small, shaved area of the skin of laboratory animals (typically rats or rabbits). The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality for up to 14 days. This study provides an LD50 (lethal dose for 50% of the test population) value.

Skin Sensitization (Local Lymph Node Assay - LLNA; OECD Test Guideline 429)

- Objective: To determine the potential of the compound to cause allergic contact dermatitis.
- Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a solution containing radiolabeled thymidine is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of radiolabeled thymidine, indicating lymphocyte proliferation, is measured. A stimulation index is calculated to determine the sensitizing potential.


Visualizations

Logical Workflow for Handling Uncharacterized Compounds

[Click to download full resolution via product page](#)

Caption: Workflow for handling a compound with limited hazard data.

Signaling Pathway of a Potential Carcinogen

[Click to download full resolution via product page](#)

Caption: A generalized pathway from exposure to potential carcinogenesis.

Handling and Safety Precautions

Due to the predicted hazards, stringent safety measures are imperative when handling **2-(2-Chloroethoxyethyl)oxirane**.

- Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. For procedures with a higher risk of aerosol generation, a glove box may be necessary.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles and a face shield are required.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

- Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit should be considered.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
- Spill and Emergency Procedures:
 - Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.
 - In case of contact:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
 - Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
- Waste Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Conclusion

While specific experimental data on the physical and chemical hazards of **2-(2-Chloroethoxyethyl)oxirane** is currently lacking, its chemical structure strongly suggests that it should be handled as a hazardous substance. By drawing parallels with glycidyl ethers and chloroalkyl ethers, it is prudent to assume this compound is a skin and eye irritant, a skin sensitizer, and a potential mutagen, carcinogen, and reproductive toxicant. All personnel must use stringent engineering controls and personal protective equipment. It is highly

recommended that comprehensive toxicological testing be performed to fully characterize the hazard profile of this compound before it is used on a larger scale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Chloroalkyl ether - Wikipedia [en.wikipedia.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. farnell.com [farnell.com]
- 5. gelest.com [gelest.com]
- 6. docs.micro-measurements.com [docs.micro-measurements.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Hazards of 2-(2-Chloroethoxymethyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3143980#2-2-chloroethoxymethyl-oxirane-physical-and-chemical-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com